Vismodegib is a first-in-class, orally bioavailable, small-molecule inhibitor of the Hedgehog (Hh) signaling pathway. [] It acts as a selective antagonist of Smoothened (SMO), a key transmembrane protein involved in signal transduction within the Hh pathway. [] This pathway plays a crucial role in embryonic development, regulating cell differentiation, proliferation, and tissue patterning. [, ] While the pathway is mostly inactive in adults, its aberrant reactivation has been implicated in the development and progression of various cancers, including basal cell carcinoma (BCC) and medulloblastoma. [, ]
Vismodegib is classified as an oral small molecule inhibitor specifically targeting the Hedgehog signaling pathway. It is primarily used in the treatment of basal cell carcinoma (BCC), particularly in patients with advanced or metastatic forms of this cancer. The compound was first developed by Genentech and is marketed under the trade name Erivedge. Its mechanism involves inhibition of the Smoothened protein, a critical component of the Hedgehog signaling pathway, which plays a vital role in cell differentiation and proliferation .
The synthesis of Vismodegib has been explored through various methods. One notable approach involves the use of 2-(2-chloro-5-nitrophenyl)pyridine as a key intermediate. This compound is synthesized via a reaction between commercially available 2-chloro-5-nitroacetophenone and 1,2-dihydro-1,3-dimethyl-2-oxopyrimidinium salt. The subsequent reduction of this intermediate leads to 2-(5-amino-2-chlorophenyl)pyridine, which is then reacted with substituted phenylacetic acids to yield Vismodegib derivatives .
An alternative method has been developed that avoids precious metal catalysts and phosphine ligands, making it more cost-effective for laboratory synthesis . Recent studies have also focused on creating deuterated analogs of Vismodegib to improve pharmacokinetic properties through selective deuterium substitution at metabolically active sites .
Vismodegib has a complex molecular structure characterized by its core components:
The structural configuration allows for interactions with specific amino acid residues within the binding site of Smoothened, which are crucial for its biological activity. Molecular docking studies have shown that Vismodegib forms significant hydrogen bonds and hydrophobic interactions with target proteins .
Vismodegib undergoes various chemical reactions during its synthesis and metabolic processes. Key reactions include:
The mechanism of action of Vismodegib revolves around its ability to inhibit the Hedgehog signaling pathway by blocking the Smoothened protein. This inhibition prevents downstream signaling that would normally lead to cell proliferation and survival in tumors associated with aberrant Hedgehog signaling. Specifically:
Vismodegib exhibits several notable physical and chemical properties:
These properties are critical for understanding its pharmacokinetics and optimizing formulations for clinical use .
Vismodegib's primary application lies in oncology as a treatment for basal cell carcinoma. Its effectiveness has been demonstrated in clinical trials where it significantly reduced tumor size and improved patient outcomes. Additionally:
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue patterning that becomes largely quiescent in adult tissues, with limited activity maintained in stem cells and hair follicles [1] [5]. In basal cell carcinoma (BCC), this pathway undergoes aberrant reactivation through genetic mutations, leading to uncontrolled cellular proliferation. Vismodegib (chemical name: 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide) is a first-in-class small molecule inhibitor that targets this dysregulated pathway [2] [8].
Mechanistically, vismodegib functions as a potent antagonist of Smoothened (SMO), a key transmembrane protein that acts as the primary signal transducer in the Hh pathway [1] [7]. Under physiological conditions, the Patched-1 (PTCH1) receptor constitutively suppresses SMO activity. Binding of Hh ligands (Sonic, Indian, or Desert Hedgehog) to PTCH1 relieves this inhibition, allowing SMO to accumulate in primary cilia and initiate downstream signaling [5]. In BCC, approximately 90% of cases involve loss-of-function mutations in PTCH1 (chromosome 9q22.3) or gain-of-function mutations in SMO that result in ligand-independent, constitutive pathway activation [1] [4]. This leads to uncontrolled activation of GLI transcription factors and subsequent expression of pro-proliferative genes.
Vismodegib specifically binds to SMO, inhibiting its activation and translocation to the primary cilium, thereby preventing downstream signal transduction [6] [8]. This targeted inhibition is particularly effective in BCCs with PTCH1 mutations, which represent the majority (approximately 85%) of Hh pathway-driven BCCs [1]. Resistance mechanisms can develop through mutations in SMO (such as D473H) that interfere with drug binding or through activation of downstream signaling components [1] [4].
Table 1: Genetic Alterations in Hedgehog Pathway Components Driving Basal Cell Carcinogenesis
Gene/Protein | Mutation Type | Frequency in BCC | Functional Consequence |
---|---|---|---|
PTCH1 | Loss-of-function | ~85% | Loss of SMO inhibition, constitutive pathway activation |
SMO | Gain-of-function | ~10% | Ligand-independent activation of downstream signaling |
SUFU | Loss-of-function | Rare | Reduced inhibition of GLI transcription factors |
GLI1/2 | Amplification | Rare | Enhanced transcriptional activation of target genes |
Vismodegib (molecular formula: C₁₉H₁₄Cl₂N₂O₃S; molecular weight: 421.30 g/mol) achieves its high selectivity through precise molecular interactions within SMO's transmembrane binding pocket [1] [8]. Structural studies reveal that vismodegib binds to an extracellular cysteine-rich domain (CRD) of SMO, mimicking the natural sterol ligands that activate this receptor [8].
The binding pocket of SMO comprises seven transmembrane helices that form a deep cavity for ligand engagement. Key interactions include:
These specific interactions stabilize SMO in an inactive conformation, preventing the conformational changes required for downstream signal transduction. The binding affinity of vismodegib for human SMO is exceptionally high, with a dissociation constant (Kd) in the nanomolar range [8]. This high-affinity binding effectively outcompetes endogenous activators and prevents the translocation of SMO to the primary cilium, a critical step in pathway activation [5] [8].
Notably, the molecular structure of vismodegib (a 2-chlorobenzamide derivative) was optimized through medicinal chemistry approaches to enhance its binding to SMO while maintaining favorable pharmacokinetic properties [1] [2]. This optimization resulted in a drug with exceptional specificity for SMO over other G-protein coupled receptors, minimizing off-target effects.
Table 2: Atomic-Level Interactions Between Vismodegib and SMO Binding Pocket
Vismodegib Structural Element | SMO Residue | Interaction Type | Functional Significance |
---|---|---|---|
2-Chloro substituent | Phe484/Phe517 | Hydrophobic packing | Stabilizes inactive conformation |
Pyridine ring | Trp535 | π-π stacking | Positions molecule in binding cleft |
Sulfonyl group | Glu518 | Hydrogen bonding | Anchors molecule to CRD domain |
4-Chloro-3-pyridinyl group | Met301/Val404 | Van der Waals | Enhances binding specificity |
Benzamide linker | Arg400 | Electrostatic | Contributes to binding energy |
The ultimate targets of the Hh signaling cascade are the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3). In the canonical pathway, activated SMO triggers a signaling cascade that prevents the proteolytic processing of GLI2 and GLI3 into repressor forms while promoting the activation and nuclear translocation of GLI1 and GLI2 activators [1] [5]. Once in the nucleus, these transcription factors bind to specific promoter sequences (GLI consensus binding sites: 5'-GACCACCCA-3') and activate the expression of genes involved in cell cycle progression, survival, and stemness [5].
Vismodegib's inhibition of SMO prevents the nuclear translocation of GLI transcription factors, leading to:
Key downstream genes regulated by this pathway include:
Clinical evidence demonstrates that vismodegib treatment rapidly reduces GLI1 mRNA expression in tumor biopsies, often within days of treatment initiation. In a phase I trial, GLI1 expression decreased by more than two-fold in 77% of patients (10/13) following vismodegib treatment, correlating with clinical response [4]. This molecular response precedes observable tumor regression, providing a pharmacodynamic biomarker of target engagement.
Table 3: Key Transcriptional Targets of GLI Proteins Affected by Vismodegib
Target Gene | Function in Oncogenesis | Fold Change Post-Treatment | Clinical Correlation |
---|---|---|---|
GLI1 | Transcription factor, biomarker | ↓ 2.8-4.1 | Correlates with tumor response |
BCL2 | Anti-apoptotic protein | ↓ 1.9-3.0 | Contributes to tumor shrinkage |
CYCLIN D1 | Cell cycle progression | ↓ 2.1-3.5 | Associated with growth arrest |
PTCH1 | Receptor, feedback regulator | ↓ 1.7-2.9 | Demonstrates pathway inhibition |
HHIP | Negative pathway regulator | ↓ 2.0-3.2 | Reflects reduced signaling |
The oncogenic potential of the Hh pathway in basal cell carcinoma primarily arises through ligand-independent mechanisms caused by genetic alterations in pathway components. This distinguishes BCC from other malignancies where Hh signaling is activated through autocrine or paracrine ligand overexpression [5]. Approximately 90% of sporadic BCCs harbor inactivating mutations in the PTCH1 tumor suppressor gene, while approximately 10% exhibit activating mutations in SMO [1] [5].
The molecular consequences of PTCH1 loss are particularly significant:
This molecular pathogenesis is dramatically illustrated in Gorlin syndrome (nevoid basal cell carcinoma syndrome), an autosomal dominant disorder caused by germline PTCH1 mutations. Patients develop hundreds to thousands of BCCs due to uncontrolled Hh pathway activation [1] [4]. Vismodegib has shown particular efficacy in this genetic context, reducing tumor burden by 65% compared to 11% in placebo controls in clinical trials [4].
The ligand-independent nature of Hh pathway activation in BCC provides the fundamental rationale for vismodegib's therapeutic strategy. By directly targeting the central signal transducer SMO, vismodegib effectively interrupts the constitutively active signaling cascade regardless of upstream genetic defects [7] [8]. This mechanistic approach achieves significant clinical responses in locally advanced and metastatic BCC, conditions where conventional therapies often fail.
Table 4: Molecular Consequences of Ligand-Independent Hedgehog Pathway Activation in BCC
Molecular Event | Oncogenic Consequence | Vismodegib Intervention |
---|---|---|
PTCH1 loss-of-function mutation | Loss of SMO inhibition | Bypasses PTCH1 defect via direct SMO binding |
SMO gain-of-function mutation | Constitutive downstream signaling | Competitively inhibits mutant SMO activity |
GLI2 amplification | Enhanced transcriptional activation | Prevents GLI2 nuclear translocation |
Loss of SUFU function | Reduced GLI repression | Blocks GLI activation upstream of SUFU |
Autocrine ligand production* | Sustained pathway stimulation | Inhibits signaling despite ligand presence |
*Note: While primarily ligand-independent, some BCCs may develop autocrine ligand production as a resistance mechanism [1]
Table 5: Comprehensive Nomenclature for Vismodegib
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide |
Generic Name | Vismodegib |
Trade Name | Erivedge® |
Chemical Formula | C₁₉H₁₄Cl₂N₂O₃S |
CAS Registry Number | 879085-55-9 |
Other Identifiers | GDC-0449; RG3616; NSC-747691 |
Molecular Weight | 421.30 g/mol |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7